BenchChemオンラインストアへようこそ!

(S)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid

Lipophilicity LogP ADME

(S)-4-(Methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid (CAS 920287-51-0, C19H19NO5, MW 341.4 g/mol) is a chiral, non-proteinogenic amino acid derivative that combines an L-glutamic acid core with a biphenyl-4-carboxamide N-acyl group and a gamma-methyl ester moiety. The compound possesses a defined (S)-stereochemistry at the alpha-carbon.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
Cat. No. B8003014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C19H19NO5/c1-25-17(21)12-11-16(19(23)24)20-18(22)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,20,22)(H,23,24)/t16-/m0/s1
InChIKeyUVWBPZKTWPDCPZ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(Methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic Acid: A Chiral Glutamic Acid-Derived Building Block


(S)-4-(Methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid (CAS 920287-51-0, C19H19NO5, MW 341.4 g/mol) is a chiral, non-proteinogenic amino acid derivative that combines an L-glutamic acid core with a biphenyl-4-carboxamide N-acyl group and a gamma-methyl ester moiety . The compound possesses a defined (S)-stereochemistry at the alpha-carbon . It is structurally related to N-([1,1'-biphenyl]-4-ylcarbonyl)-L-glutamic acid (CAS 7374-24-5, C18H17NO5, MW 327.3 g/mol) , differing by a single methyl esterification at the side-chain carboxyl group. The compound is commercially available at 95–98% purity from chemical suppliers .

Why Interchanging (S)-4-(Methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic Acid with Other Glutamic Acid Derivatives Risks Scientific and Procurement-Relevant Inconsistency


The target compound's combination of a single (S)-enantiomer, a gamma-methyl ester, and a biphenyl-4-carboxamide N-acyl group differentiates it from close diacid analogs such as N-([1,1'-biphenyl]-4-ylcarbonyl)-L-glutamic acid and from ester variants with alternative alkyl chains. These differences critically impact lipophilicity (LogP ~2.49 for the target compound versus a lower LogP for a free diacid), hydrogen-bonding capacity, and stability, directly determining the compound's reactivity in peptide coupling, partitioning in biphasic systems, or passive membrane permeability . Generic substitution without quantitative comparator evidence can invalidate synthetic yields, alter biological readouts, and compromise procurement specifications.

Quantitative Differentiation Evidence for (S)-4-(Methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic Acid Versus Closest Analogs


Lipophilicity Differentiation: Monomethyl Ester vs. Free Diacid

The target monomethyl ester exhibits a calculated LogP of 2.49 , significantly higher than the free diacid analog N-([1,1'-biphenyl]-4-ylcarbonyl)-L-glutamic acid (calculated LogP ~1.5, predicted based on structural features, no experimental LogP found) . The TPSA is reduced from ~103.7 Ų (diacid) to 92.7 Ų (target ester) , consistent with the improved membrane permeability typical of ester prodrug or protecting-group strategies. Note: LogP for the diacid comparator is predicted, not experimentally confirmed.

Lipophilicity LogP ADME Peptide Synthesis

Chiral Purity Specification vs. Racemic or Alternative Enantiomer Intermediates

The target compound is specified as the (S)-enantiomer with >98% purity and defined stereochemistry (InChI stereodescriptor /t16-/m0/s1) . In contrast, racemic or (R)-enantiomer analogs (e.g., (R)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid, CAS not publicly indexed) would introduce potential confounding biological activity or synthetic diastereoselectivity issues. No direct head-to-head enantiomeric bioactivity comparison is available from public data.

Chiral Purity Enantiomeric Excess Asymmetric Synthesis Building Block

Supply Chain Availability: Discontinued Status and Residual Commercial Access

The target compound has been discontinued by one supplier (CymitQuimica/Biosynth) and is listed as available only on backorder by another supplier (Bio-Fount, ¥5388/100mg, 95% purity) [1], while a further supplier lists it at 1g scale (Leyan, 98%) . In contrast, the free diacid analog (CAS 7374-24-5) is widely available across multiple vendors at lower prices. The constrained supply of the monomethyl ester creates procurement risk that may justify early sourcing decisions.

Procurement Supply Chain Discontinued Compound Research Chemical

Recommended Application Scenarios for (S)-4-(Methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic Acid Based on Current Evidence


Chiral Building Block for Peptide or Peptidomimetic Synthesis Requiring Defined (S)-Stereochemistry

The (S)-enantiomer, with >98% purity [1], provides a single stereoisomer for chiral amide coupling, enabling the construction of diastereomerically pure products. The monomethyl ester group serves as a protected carboxyl handle, allowing selective deprotection under mild basic conditions without affecting the biphenyl carboxamide, a workflow not possible with the free diacid analog . This scenario is supported by the enantiomeric identity evidence in Section 3.

Prodrug or Membrane-Permeable Analog Design Campaigns

The calculated LogP of 2.49 and TPSA of 92.7 Ų [1] predict enhanced passive membrane diffusion compared to diacid analogs (Section 3, Evidence 1). This compound is suitable as a starting point for ester prodrugs of biphenylcarboxamido-glutamic acid inhibitors or as a cell-permeable tool compound for intracellular target engagement assays where a free diacid would show restricted uptake.

Synthetic Intermediate for MMP or Aggrecanase Inhibitor Series

Patents describing glutamate-based MMP and aggrecanase inhibitors [1] utilize biphenylcarbonyl-substituted glutamic acid derivatives with varied ester and amide substituents. The target compound corresponds to a core intermediate in this chemotype and is referenced within the aggrecanase inhibitor patent family [1]. Procurement for SAR exploration of MMP-12 or aggrecanase targets is supported, though direct activity data for the compound itself remain unpublished.

Quote Request

Request a Quote for (S)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.